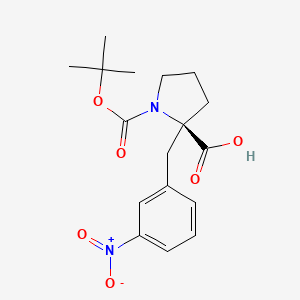

(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3-nitrobenzyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJFCQDCHVZNDM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375965 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-68-4 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Attachment of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group is introduced through a nucleophilic substitution reaction using 3-nitrobenzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, pyrrolidine derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Proton Pump Inhibitors

Research has indicated that pyrrole compounds, including derivatives of (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid, can function as proton pump inhibitors (PPIs). These compounds are valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. A patent describes the synthesis of sulfonylpyrrole compounds that exhibit acid secretion inhibitory activity, showcasing the relevance of this compound in drug formulation .

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as a building block in organic synthesis due to its functional groups that can undergo various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous for protecting amines during multi-step synthesis processes.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Synthesis of Pyrrole Derivatives | Used as a precursor for synthesizing other pyrrole derivatives with varied functionalities. |

| Formation of Amides | The carboxylic acid can be converted into amides, which are critical in drug design. |

| Chiral Synthesis | Its chiral nature allows for the synthesis of enantiomerically pure compounds, essential in pharmaceuticals. |

Biological Research

Ames Test and Toxicology Studies:

The compound has been evaluated for its mutagenic potential using the Ames test, a standard assay for assessing the mutagenicity of chemical compounds. Results indicate strong positive responses, suggesting that while it may have therapeutic applications, careful consideration is needed regarding its safety profile .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The pyrrolidine ring and tert-butoxycarbonyl group also contribute to the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Piperine: An alkaloid compound from black pepper with anticancer properties.

5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms.

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group and a 3-nitrobenzyl substituent. Its molecular formula is , and it exhibits properties typical of amino acids and their derivatives.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research suggests that compounds with similar structures can act as enzyme inhibitors, particularly in the context of protein-protein interactions (PPIs) that are crucial for cellular signaling.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of pyrrolidine compounds could inhibit specific enzymes involved in metabolic regulation. For instance, the inhibition of protein tyrosine phosphatases was noted, which are critical in various signaling pathways related to cancer and diabetes .

- Antioxidant Activity : Another research highlighted the potential of similar compounds to modulate the Nrf2-Keap1 pathway, which plays a vital role in oxidative stress response. This modulation indicates a promising application in treating diseases associated with oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : Utilizing strong bases to facilitate the cyclization of precursor compounds .

- Asymmetric Synthesis : Employing chiral catalysts to obtain enantiomerically pure products, enhancing biological efficacy .

Biological Assays

A variety of assays have been employed to evaluate the biological activity:

- IC50 Measurements : Determining the concentration required to inhibit 50% of enzyme activity. For instance, similar compounds showed IC50 values ranging from micromolar to millimolar concentrations against various targets .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Protein Tyrosine Phosphatase | 59 |

| Compound B | Nrf2-Keap1 Inhibitor | 35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.